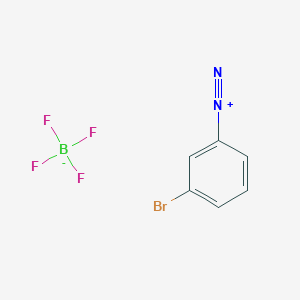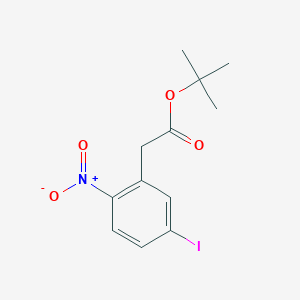
Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Übersicht
Beschreibung
Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate, also known as E-7-BDC, is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a derivative of the benzopyran class of compounds, and is used as a precursor in the synthesis of drugs and other compounds. Its structure consists of a benzene ring with a carboxylic acid group attached to the second carbon atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research. It is used as a precursor in the synthesis of drugs and other compounds, such as the anticonvulsant drug topiramate and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of other compounds, such as the anti-depressant drug paroxetine and the anti-fungal drug miconazole. Additionally, it has been used in the synthesis of dyes, such as the fluorescent dye fluorescein.
Wirkmechanismus
Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a precursor in the synthesis of drugs and other compounds. It is used as an intermediate in the synthesis process, and the final product is determined by the reaction conditions used. The reaction conditions determine the structure of the product, and the desired properties of the product can be achieved by adjusting the reaction conditions.
Biochemical and Physiological Effects
Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has a wide range of biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and anti-fungal properties. It has also been found to have antidepressant and antifungal properties. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a useful compound for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize, and can be used as a precursor in the synthesis of a variety of compounds. Additionally, its structure is relatively stable and can be easily modified to obtain the desired properties. However, it is important to note that it is a highly reactive compound and should be handled with care.
Zukünftige Richtungen
The future directions for Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate include further research into its biochemical and physiological effects. Additionally, further research into its potential applications in the pharmaceutical and chemical industries is needed. Additionally, further research into its potential use as a fluorescent dye is needed. Finally, research into its potential use as an inhibitor of monoamine oxidase is needed.
Eigenschaften
IUPAC Name |
ethyl 7-phenylmethoxy-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-21-19(20)17-11-9-15-8-10-16(12-18(15)23-17)22-13-14-6-4-3-5-7-14/h3-8,10,12,17H,2,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPHBVKQLIQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)


![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)
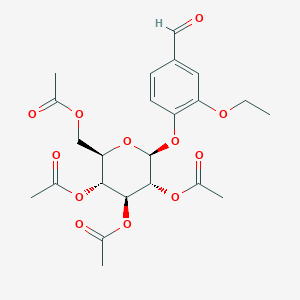
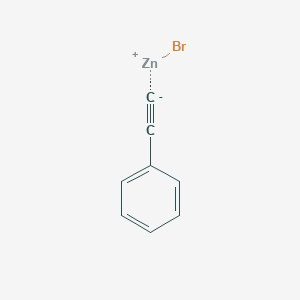
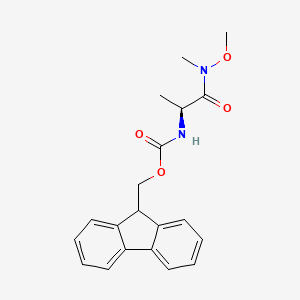
![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)

